![molecular formula C7H6ClN3O2 B2864148 Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride CAS No. 1820735-11-2](/img/structure/B2864148.png)

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

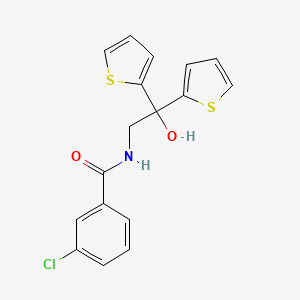

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1820735-11-2 . It has a molecular weight of 199.6 . It is a versatile scaffold in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled .Molecular Structure Analysis

The IUPAC Name of this compound is imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride . The InChI Code is 1S/C7H5N3O2.ClH/c11-7(12)5-6-9-2-4-10(6)3-1-8-5;/h1-4H,(H,11,12);1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used to create a variety of complex molecular structures, contributing to the progress made in synthetic methods .

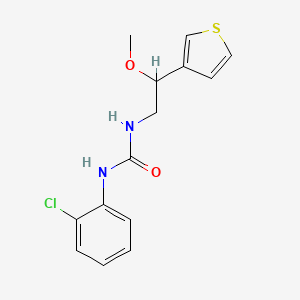

Biological Applications

The compound has multifarious biological activity . The pattern and position of the substitution on the Imidazo[1,2-a]pyrazine structure can influence its biological activity, making it a valuable tool in biological research .

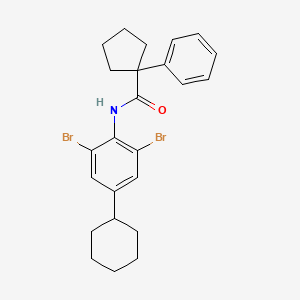

Anticancer Activity

Imidazo[1,2-a]pyrazine derivatives have shown significant anticancer activity . For instance, compound 12b, synthesized from Imidazo[1,2-a]pyrazine, has shown promising results against Hep-2, HepG2, MCF-7, A375 cancer cells .

Fluorescent Derivatives

The compound can be used to create new fluorescent derivatives . These derivatives have unique photophysical properties, making them useful in various applications .

Optoelectronic Devices

Imidazo[1,2-a]pyrazine has potential applications in the field of optoelectronics . Its unique properties can be harnessed to create innovative optoelectronic devices .

Sensors

The compound can be used in the development of sensors . Its unique properties can contribute to the creation of more efficient and sensitive sensors .

Confocal Microscopy and Imaging

Imidazo[1,2-a]pyrazine can be used as emitters for confocal microscopy and imaging . This can enhance the quality of images obtained and provide more detailed information .

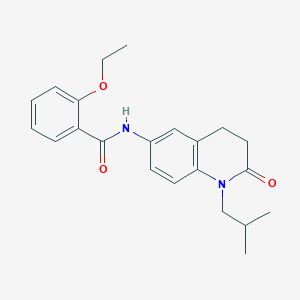

Agrochemicals and Pharmaceuticals

Imidazo[1,2-a]pyrazine is a significant structural component of a large number of agrochemicals and pharmaceuticals . Its unique properties make it a valuable tool in these fields .

Safety and Hazards

The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride is a complex compound with a versatile scaffold in organic synthesis and drug development Compounds with similar structures have been known to interact with various targets, such as ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It’s known that imidazo[1,2-a]pyridines, a similar class of compounds, undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the activity of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

The activation of nf-kappab by similar compounds suggests that it may influence inflammatory responses, immune responses, and cell survival pathways .

Pharmacokinetics

The compound’s molecular weight (1996) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Compounds with similar structures have shown anticancer activity, suggesting that this compound may also have potential therapeutic effects .

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyrazine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-6-9-2-4-10(6)3-1-8-5;/h1-4H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYKSQQPQRNPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864065.png)

![(3,4-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2864073.png)

![2-[[3-(2-Fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2864082.png)

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)